4-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]morpholine
Description
4-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]morpholine is a complex organic compound with a unique structure that combines a piperidine ring and a morpholine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
4-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-27-24-16-21(9-10-23(24)29-19-20-6-3-2-4-7-20)17-25-11-5-8-22(18-25)26-12-14-28-15-13-26/h2-4,6-7,9-10,16,22H,5,8,11-15,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRPYPUWZMIBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC(C2)N3CCOCC3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]morpholine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Attachment of the Phenylmethoxy Group: The phenylmethoxy group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an amine and an epoxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its activity as a receptor agonist or antagonist.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidine: Similar structure but lacks the morpholine ring.
3-Methoxy-4-phenylmethoxyphenylmethylamine: Similar structure but lacks the piperidine and morpholine rings.
Uniqueness
4-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]morpholine is unique due to the presence of both the piperidine and morpholine rings, which may contribute to its distinct biological activities and chemical properties. This combination of rings can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
